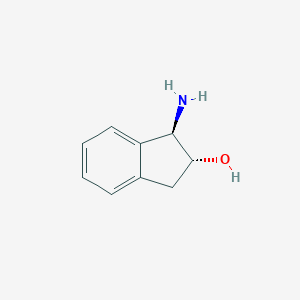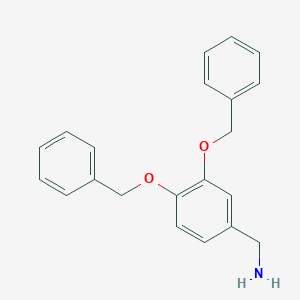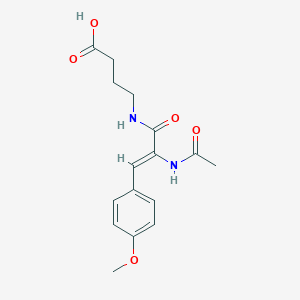
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid, also known as AMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-peptide angiotensin II receptor antagonists, and it has been shown to have a high affinity for the AT1 receptor subtype.
Mécanisme D'action
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid acts as a competitive antagonist of the AT1 receptor subtype, which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid can effectively lower blood pressure and reduce the risk of cardiovascular events. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have a number of biochemical and physiological effects, including the reduction of blood pressure, the prevention of cardiovascular events, and the inhibition of oxidative stress and inflammation. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have a protective effect on the kidneys, which may be beneficial in the treatment of renal diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid is its high affinity for the AT1 receptor subtype, which makes it a potent and effective antagonist. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of diseases. However, one of the limitations of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid is that it may have off-target effects on other receptors, which could lead to unwanted side effects.
Orientations Futures
There are a number of potential future directions for research on 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid, including the development of more potent and selective AT1 receptor antagonists, the investigation of its potential therapeutic applications in other disease states, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to determine the long-term safety and efficacy of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid in human subjects.
Méthodes De Synthèse
The synthesis of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid involves the reaction of 4-aminobutanoic acid with acetic anhydride to form the acetylated derivative. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the desired product. The final compound is purified using column chromatography, and its purity is confirmed using various analytical techniques.
Applications De Recherche Scientifique
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension and cardiovascular diseases. It has been shown to have a high affinity for the AT1 receptor subtype, which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid can effectively lower blood pressure and reduce the risk of cardiovascular events.
Propriétés
Numéro CAS |
172798-51-5 |
|---|---|
Nom du produit |
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid |
Formule moléculaire |
C16H20N2O5 |
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
4-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-11(19)18-14(16(22)17-9-3-4-15(20)21)10-12-5-7-13(23-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/b14-10- |
Clé InChI |
LFDJYSKWAKCDIQ-UVTDQMKNSA-N |
SMILES isomérique |
CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCCC(=O)O |
SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O |
SMILES canonique |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O |
Synonymes |
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






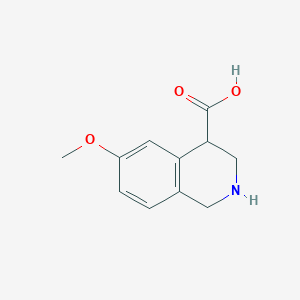

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

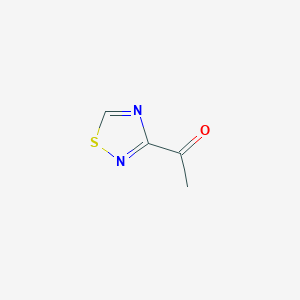

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
